2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Description

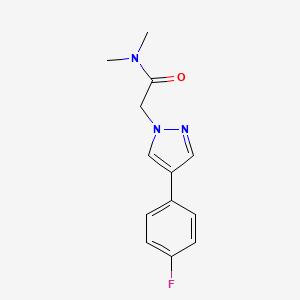

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a dimethylacetamide moiety

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAFMDIGTFDBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-(4-fluorophenyl)-1H-pyrazole. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that pyrazole derivatives, including 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide, exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented through various in vitro and in vivo studies.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents, particularly through modifications that enhance its selectivity and efficacy.

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial in managing inflammatory diseases, making it a candidate for further development in pain management therapies.

| Study | Activity Type | Result |

|---|---|---|

| COX Inhibition | Significant inhibition observed |

Synthesis of Functional Materials

The unique pyrazole structure allows for the modification and functionalization of materials. The compound can be utilized in synthesizing novel polymers or composites with enhanced thermal and mechanical properties.

Crystallization Studies

Crystallization experiments have demonstrated that compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can form stable crystalline structures suitable for X-ray diffraction studies, aiding in understanding molecular interactions and packing in solid-state materials .

Case Study 1: Anticancer Efficacy

A comprehensive study focused on the synthesis and evaluation of pyrazole derivatives highlighted the anticancer efficacy of compounds structurally related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The study emphasized structural modifications that enhance biological activity while maintaining safety profiles .

Case Study 2: Anti-inflammatory Properties

Research comparing various pyrazole derivatives demonstrated that those with similar structures to this compound exhibited significant anti-inflammatory effects, suggesting a mechanism that could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also contribute to the compound’s bioactivity by stabilizing interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with molecular targets compared to other similar compounds.

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , characterized by the presence of a fluorophenyl group and a pyrazole moiety. The structure can be represented as follows:

Synthesis

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the dimethylacetamide group via acylation techniques.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can inhibit the growth of various bacterial strains, including resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide | Antibacterial | |

| Related Pyrazole Derivatives | Antifungal |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

- Case Study : A study on HDAC inhibitors revealed that compounds with similar structures to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide showed potent inhibitory activity against human cancer cell lines, leading to increased levels of acetylated histones and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds in this class have shown promise in reducing inflammation markers in experimental models, suggesting a therapeutic role in inflammatory diseases.

Mechanistic Insights

Molecular docking studies have provided insights into how 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide interacts with biological targets. The binding affinities and interactions with specific enzymes or receptors are crucial for understanding its pharmacological profile.

Q & A

Q. What are the established synthetic routes for 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with fluorophenyl-substituted ketones.

- Step 2 : Acetamide functionalization using chloroacetyl chloride or similar reagents in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Critical parameters :

- Solvent choice (e.g., dichloromethane or DMF) to ensure solubility and reaction efficiency .

- Temperature control (room temperature to reflux) to prevent side reactions.

- Stoichiometric ratios of reagents to avoid incomplete functionalization .

- Validation: Intermediate purity is confirmed via thin-layer chromatography (TLC) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H NMR : Key signals include the dimethylacetamide protons (δ ~2.8–3.1 ppm, singlet) and pyrazole aromatic protons (δ ~7.2–8.1 ppm) .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z ~289 for C₁₃H₁₄FN₃O) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match calculated values (e.g., C: ~62%, N: ~20%) .

Q. What purity assessment protocols are recommended for this compound in preclinical studies?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve >95% purity .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .

- Combined Techniques : Cross-validate with TLC (Rf consistency) and NMR (absence of extraneous peaks) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity and binding affinity?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the acetamide group and π-π stacking with the fluorophenyl moiety .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) using Schrödinger Suite .

- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the acetamide group with hydrolyzable esters to enhance bioavailability .

- In Vitro Assays : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS .

Q. How should researchers design structure-activity relationship (SAR) studies to improve target selectivity?

- Variable Substituents : Synthesize analogs with modifications to the pyrazole ring (e.g., methyl, nitro groups) and acetamide side chain (e.g., cyclopropyl, benzyl) .

- In Vitro Testing : Screen against a panel of related enzymes (e.g., COX-2, EGFR) to assess selectivity. Use IC₅₀ ratios to quantify specificity .

- Crystallography : Resolve co-crystal structures with target proteins to identify binding site interactions (e.g., X-ray diffraction at 1.8 Å resolution) .

Q. What experimental models are appropriate for evaluating the compound’s pharmacokinetic (PK) properties?

- In Vivo Models : Administer the compound to rodents (IV/PO) and measure plasma concentration-time profiles using LC-MS/MS. Calculate AUC, Cmax, and clearance rates .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine and bile .

Methodological Notes

- Data Contradictions : If NMR signals conflict with expected structures (e.g., unexpected splitting), re-examine reaction conditions for stereochemical impurities .

- Scalability : Pilot-scale synthesis should prioritize solvent recovery (e.g., dichloromethane) and catalyst recycling (e.g., copper sulfate in click chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.